2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acidic ionic liquids, to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.
2-arylbenzothiazoles: Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile is unique due to its combined benzothiazole and pyrimidine structures, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H11N5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H11N5S/c19-10-13-11-20-17(22-16(13)12-6-2-1-3-7-12)23-18-21-14-8-4-5-9-15(14)24-18/h1-9,11H,(H,20,21,22,23) |
InChI Key |
FNCBFTNYQSNRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.